Silanol

Description

Structure

3D Structure

Properties

CAS No. |

854228-08-3 |

|---|---|

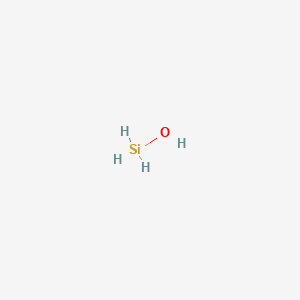

Molecular Formula |

H4OSi |

Molecular Weight |

48.116 g/mol |

IUPAC Name |

hydroxysilane |

InChI |

InChI=1S/H4OSi/c1-2/h1H,2H3 |

InChI Key |

SCPYDCQAZCOKTP-UHFFFAOYSA-N |

Canonical SMILES |

O[SiH3] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of Silanols for Researchers, Scientists, and Drug Development Professionals

Abstract

Silanols, compounds featuring a hydroxyl group bonded to a silicon atom (Si-OH), are of paramount importance across various scientific disciplines, including materials science, catalysis, and notably, drug discovery and development.[1][2] Their unique physicochemical properties, which distinguish them from their carbon-based analogues, alcohols, render them valuable intermediates and functional moieties. This technical guide provides an in-depth exploration of the fundamental properties of silanols, focusing on their structure, acidity, hydrogen bonding capabilities, and reactivity. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and visual representations of key concepts to facilitate a deeper understanding and application of silanol chemistry.

Introduction

Silanols are characterized by the Si-O-H functional group and are pivotal intermediates in the synthesis of silicones and the functionalization of silica surfaces.[1][3] Their distinct properties, such as enhanced acidity compared to alcohols, stem from the fundamental differences between silicon and carbon.[3] These properties make silanols highly reactive and capable of forming strong hydrogen bonds, which are crucial for their roles in adhesion, surface modification, and catalysis.[1][4] In the context of drug development, the ability of silanols to act as bioisosteres of alcohols, with improved potency and pharmacokinetic profiles, has garnered significant interest.[2] This guide will systematically dissect the core properties of silanols, supported by quantitative data and detailed experimental protocols.

Molecular Structure and Bonding

The geometry and electronic structure of the this compound group dictate its chemical behavior. The silicon-oxygen bond is a key feature, influencing the overall properties of the molecule.

Bond Lengths and Angles

The Si-O bond in silanols is typically around 1.65 Å in length.[1] The molecular geometry around the silicon atom is generally tetrahedral. Specific bond lengths and angles can vary depending on the substituents attached to the silicon atom.

| Compound Name | Si-O Bond Length (Å) | Si-C Bond Length (Å) | O-H Bond Length (Å) | C-Si-C Bond Angle (°) | C-Si-O Bond Angle (°) | Si-O-H Bond Angle (°) | Reference |

| Trimethylthis compound ((CH₃)₃SiOH) | 1.636 | 1.869 | 0.965 | 111.9 | 106.8 | 114.7 | Computational |

| Triphenylthis compound ((C₆H₅)₃SiOH) | 1.647 | 1.875 | 0.957 | 108.3 | 110.6 | 113.2 | X-ray Diffraction |

| This compound (H₃SiOH) | 1.643 | - | 0.960 | - | - | 116.3 | Computational |

Note: Data for trimethylthis compound and this compound are based on computational models, while data for triphenylthis compound is from X-ray crystallography. Actual experimental values may vary.

Acidity and Basicity

A defining characteristic of silanols is their enhanced acidity compared to analogous alcohols. This property is crucial for their reactivity and interactions in various chemical and biological systems.

Acidity and pKa Values

Silanols are significantly more acidic than their carbon counterparts. For instance, the pKa of triethylthis compound is estimated to be 13.6, whereas that of tert-butyl alcohol is around 19.[3] This increased acidity is attributed to the electropositive nature of silicon and the ability of the resulting siloxide anion to stabilize the negative charge. The acidity of silanols can be further influenced by the electronic effects of the substituents on the silicon atom. Arylsilanols, for example, are generally more acidic than alkylsilanols.[3]

| Compound | pKa | Reference |

| Triethylthis compound (Et₃SiOH) | 13.6 (estimated) | [3] |

| (3-Chlorophenyl)dimethylthis compound ((3-ClC₆H₄)Si(CH₃)₂OH) | 11 | [3] |

| Out-of-plane silanols on quartz surface | 5.6 | [5] |

| In-plane silanols on quartz surface | 8.5 | [5] |

| Residual silanols on chromatography columns | 3.5 - 4.6 and 6.2 - 6.8 | [6] |

Basicity

While more acidic, the basicity of the oxygen atom in silanols is comparable to that of alcohols. This allows silanols to act as both hydrogen bond donors and acceptors, a key aspect of their chemistry.

Hydrogen Bonding

The ability of silanols to form strong hydrogen bonds is a cornerstone of their chemical behavior and applications.[4] These interactions are significantly stronger than those observed for alcohols and are responsible for the self-assembly of silanols into various supramolecular structures.

Caption: Hydrogen bonding in silanols leading to dimer and chain formation.

Reactivity of Silanols

The reactivity of silanols is dominated by the condensation reaction, which leads to the formation of siloxane bonds (Si-O-Si). This reaction is fundamental to the synthesis of silicone polymers and the sol-gel process.

Condensation Reaction

Silanols readily undergo condensation to form disiloxanes and water. This reaction can be catalyzed by both acids and bases.

2 R₃SiOH → R₃Si-O-SiR₃ + H₂O

The kinetics of the condensation reaction are influenced by factors such as the steric bulk of the substituents on the silicon atom, the pH of the reaction medium, and the temperature.

Caption: A simplified pathway for the acid-catalyzed condensation of silanols.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of silanols, crucial for their practical application in research and development.

Synthesis of a this compound by Hydrolysis of a Chlorosilane

This protocol describes the synthesis of a generic dialkylsilanediol from the corresponding dichlorodialkylsilane.

Materials:

-

Dichlorodimethylsilane

-

Diethyl ether

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

250 mL three-neck round-bottom flask

-

Thermometer

-

Pressure-equalizing dropping funnel

-

Separating funnel

-

Conical flask

-

Rotary evaporator

Procedure:

-

Assemble the three-neck flask with the thermometer and dropping funnel. Place the flask in an ice bath.

-

Add 20 mL of dichlorodimethylsilane and 40 mL of diethyl ether to the flask and cool the mixture to below 15°C.[7]

-

Add 40 mL of water to the dropping funnel and add it dropwise to the flask, ensuring the temperature does not exceed 25°C. This step should take approximately 20 minutes.[7]

-

After the addition is complete, stir the mixture for an additional 15 minutes.[7]

-

Transfer the reaction mixture to a 250 mL separating funnel. Separate and retain the organic layer.[7]

-

Extract the aqueous layer twice with 15 mL portions of diethyl ether.

-

Combine all organic extracts and wash with saturated sodium bicarbonate solution until effervescence ceases.[7]

-

Transfer the organic layer to a conical flask and dry over anhydrous magnesium sulfate.[7]

-

Remove the drying agent by gravity filtration.

-

Remove the solvent using a rotary evaporator to yield the this compound product.[7]

Caption: Experimental workflow for the synthesis of a this compound via hydrolysis.

Monitoring this compound Condensation by ²⁹Si NMR Spectroscopy

²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the condensation of silanols in real-time.

Materials and Equipment:

-

This compound sample

-

Appropriate deuterated solvent (e.g., C₆D₆)

-

NMR spectrometer with a ²⁹Si probe

-

NMR tubes

Procedure:

-

Prepare a solution of the this compound in the deuterated solvent in an NMR tube. The concentration should be optimized for the instrument's sensitivity.

-

Acquire an initial ²⁹Si NMR spectrum to identify the chemical shift of the starting this compound (T⁰ or D⁰ species).

-

Initiate the condensation reaction, for example, by adding a catalyst or adjusting the temperature.

-

Acquire a series of ²⁹Si NMR spectra at regular time intervals to monitor the disappearance of the starting this compound peak and the appearance of new peaks corresponding to condensation products (e.g., T¹, T², D¹, D² species).[8]

-

Integrate the peaks in each spectrum to determine the relative concentrations of the different silicon species over time.

-

Plot the concentration of the starting this compound and the condensation products as a function of time to determine the reaction kinetics.

Applications in Drug Development

The unique properties of silanols have led to their exploration in various aspects of drug development.

-

Bioisosterism: Silanols can serve as isosteres for alcohols in drug molecules, often leading to improved biological activity and metabolic stability. The enhanced hydrogen bonding capability of silanols can result in stronger interactions with biological targets.

-

Prodrugs: The hydrolytic sensitivity of certain silyl ethers can be exploited to design prodrugs that release the active pharmaceutical ingredient under specific physiological conditions.

-

Drug Delivery: The surface of silica-based nanoparticles can be functionalized with this compound groups, allowing for the attachment of drugs and targeting moieties for controlled and targeted drug delivery.

Conclusion

Silanols possess a unique and versatile set of fundamental properties that distinguish them from their carbon-based counterparts. Their enhanced acidity, strong hydrogen bonding capabilities, and propensity for condensation reactions make them valuable building blocks and functional groups in a wide range of applications. For researchers, scientists, and professionals in drug development, a thorough understanding of these core properties is essential for harnessing the full potential of this compound chemistry in the design of novel therapeutics and delivery systems. The data, protocols, and conceptual diagrams presented in this guide are intended to provide a solid foundation for further exploration and innovation in this exciting field.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. DSpace [dr.lib.iastate.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Comparison of the acidity of residual this compound groups in several liquid chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

synthesis of silanols from organosilanes for beginners

An In-depth Technical Guide to the Synthesis of Silanols from Organosilanes

For Researchers, Scientists, and Drug Development Professionals

Introduction to Organosilanols

Organosilanols are a class of organosilicon compounds containing at least one hydroxyl (–OH) group directly bonded to a silicon atom.[1] They are silicon analogues of alcohols and are pivotal building blocks in materials science, organic synthesis, and pharmaceutical development.[2][3] Their unique properties, including high polarity and the ability to form strong hydrogen bonds, make them valuable as synthetic intermediates, precursors to silicone polymers, and functional isosteres in bioactive molecules.[1][4]

Organosilanols are generally classified based on the number of hydroxyl groups attached to the silicon center:

-

Silanols : One hydroxyl group (R₃SiOH)

-

Silanediols : Two hydroxyl groups (R₂Si(OH)₂)

-

Silanetriols : Three hydroxyl groups (RSi(OH)₃)

This guide provides a beginner-friendly overview of the core synthetic strategies for preparing silanols from common organosilane precursors, focusing on the two predominant methods: the hydrolysis of organohalosilanes and the oxidation of organohydrosilanes.

Core Synthetic Strategies

The preparation of silanols primarily involves the conversion of a silicon-halogen or silicon-hydride bond into a silicon-hydroxyl bond.

Hydrolysis of Organohalosilanes

The hydrolysis of organohalosilanes, particularly organochlorosilanes, is a well-established and straightforward method for silanol synthesis.[1][5] The reaction involves the nucleophilic substitution of a halide (e.g., Cl⁻) with a hydroxyl group from water. The process is often performed in the presence of a weak base to neutralize the resulting hydrohalic acid (e.g., HCl).[1][6]

General Reaction: R₃Si–Cl + H₂O → R₃Si–OH + HCl

While effective, this method can be complicated by the self-condensation of the resulting this compound product to form a disiloxane, especially under acidic or basic conditions.[4] Careful control of reaction conditions is crucial to maximize the yield of the desired this compound.

Oxidation of Organohydrosilanes

The catalytic oxidation of organohydrosilanes (compounds containing an Si–H bond) represents a more modern, often greener, and highly efficient alternative.[2][3] This approach can be broadly categorized by the choice of oxidant.

-

Hydrolytic Oxidation (Water as Oxidant): This atom-efficient process uses water as the oxygen source, producing dihydrogen (H₂) as the sole byproduct.[5] The reaction is typically catalyzed by transition metal complexes, such as those containing ruthenium, rhodium, or iridium.[7][8][9] General Reaction: R₃Si–H + H₂O --(Catalyst)--> R₃Si–OH + H₂

-

Oxidation with H₂O₂ or O₂: Using oxidants like hydrogen peroxide or molecular oxygen offers an alternative that avoids the generation of flammable hydrogen gas.[4] These reactions can be promoted by various catalysts, including base metals (e.g., manganese, cobalt) and even metal-free organocatalysts.[2][10] This versatility allows for a broad range of applications and substrate tolerance.[2][10]

Data Presentation: Comparison of Synthetic Routes

The choice of synthetic method depends on factors such as the availability of starting materials, desired scale, and tolerance of functional groups. The tables below summarize the key features of these approaches.

Table 1: Qualitative Comparison of Major this compound Synthesis Methods

| Feature | Hydrolysis of Organohalosilanes | Oxidation of Organohydrosilanes |

| Starting Material | Organohalosilane (e.g., R₃SiCl) | Organohydrosilane (e.g., R₃SiH) |

| Primary Reagent | Water, often with a base | Water, H₂O₂, or O₂ with a catalyst |

| Byproduct | Hydrohalic acid (e.g., HCl) | H₂ (with water) or H₂O (with H₂O₂) |

| Key Advantage | Simple, well-established method | High atom economy, mild conditions, "green" |

| Key Disadvantage | Risk of disiloxane formation; corrosive byproduct | Requires a catalyst; H₂ evolution can be a safety concern |

Table 2: Selected Examples of Catalytic Oxidation of Hydrosilanes to Silanols

| Organosilane Substrate | Catalyst | Oxidant | Solvent | Yield (%) |

| Triethylsilane | 2,2,2-Trifluoroacetophenone | H₂O₂ / Acetonitrile | tert-Butanol | >99 |

| Diphenylsilane | Mn(ClO₄)₂·6H₂O / 4,4'-diaminobipyridine | H₂O₂ | Acetonitrile | 95 |

| Tri(p-tolyl)silane | [RuCl₂(p-cymene)]₂ | H₂O | Acetone | 98 |

| Diphenylmethylsilane | Rhodium Complex (e.g., 1[BArF₄]) | H₂O | THF | >90 |

| Triphenylsilane | Cobalt Phthalocyanine (CoPc) | O₂ | Acetonitrile | 92 |

Visualization of Pathways and Workflows

Diagrams created using Graphviz illustrate the primary synthetic routes and a typical experimental workflow.

Caption: Primary synthetic pathways to silanols from different organosilane precursors.

Caption: General experimental workflow for the catalytic synthesis of silanols.

Experimental Protocols

The following protocols provide generalized, step-by-step methodologies for the synthesis of silanols. Note: These are illustrative procedures and should be adapted with appropriate safety precautions and stoichiometric calculations for specific substrates.

Protocol 1: Synthesis of a Trialkylthis compound via Hydrolysis of a Chloroalkysilane

This protocol is a classic method suitable for stable silanols.

-

Setup: A round-bottom flask is equipped with a magnetic stir bar and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen).

-

Reagents: The corresponding chloroalkylsilane is dissolved in a suitable inert solvent (e.g., diethyl ether). A separate solution of water and a mild base (e.g., sodium bicarbonate or pyridine) in the same solvent is prepared.

-

Reaction: The chlorosilane solution is cooled in an ice bath (0 °C). The aqueous base solution is added dropwise from the dropping funnel with vigorous stirring over 30-60 minutes.

-

Workup: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Isolation: The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography if necessary.

Protocol 2: General Procedure for Metal-Catalyzed Hydrolytic Oxidation of an Organosilane

This protocol is adapted from procedures for ruthenium- or rhodium-catalyzed reactions.[5][7]

-

Setup: A reaction vessel (e.g., a Schlenk flask) is charged with the metal catalyst (e.g., 0.1-1 mol%). The vessel is flushed with an inert gas (e.g., nitrogen or argon).

-

Reagents: Anhydrous solvent (e.g., THF or acetone) is added, followed by the organohydrosilane substrate (1 equivalent).

-

Reaction: Degassed water (1.5-2 equivalents) is added to the stirring solution. The reaction is stirred at the specified temperature (often room temperature) and monitored by an appropriate method (e.g., TLC, GC-MS, or by measuring H₂ evolution).[5]

-

Workup: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of silica gel or celite to remove the catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography, to afford the pure this compound.

References

- 1. Organosilanols - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic Synthesis of Silanols by Hydroxylation of Hydrosilanes: From Chemoselectivity to Enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective Enzymatic Oxidation of Silanes to Silanols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chlorosilane - Wikipedia [en.wikipedia.org]

- 7. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound synthesis by oxidation [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

The Core Mechanism of Silanol Condensation: A Technical Guide for Researchers

An in-depth exploration of the reaction mechanism, kinetics, and experimental protocols relevant to drug development and materials science.

The condensation of silanols to form siloxane bonds is a fundamental reaction in silicon chemistry, underpinning the synthesis of a vast array of materials from silicones to sol-gel glasses. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of silicon-containing drugs and in materials science for the development of novel drug delivery systems and biocompatible coatings. This technical guide provides a comprehensive overview of the silanol condensation reaction mechanism, supported by quantitative kinetic data and detailed experimental protocols.

The Core Reaction: Formation of the Siloxane Bond

The fundamental transformation in this compound condensation is the formation of a siloxane bond (Si-O-Si) from two this compound groups (Si-OH), with the concomitant elimination of a water molecule.[1]

2 R₃SiOH → R₃Si-O-SiR₃ + H₂O

This seemingly simple reaction is governed by complex mechanisms that are highly dependent on the reaction conditions, particularly the presence of catalysts. The reaction can be catalyzed by acids, bases, or metal complexes, each following a distinct mechanistic pathway.[2][3][4]

Catalytic Mechanisms of this compound Condensation

The rate and selectivity of this compound condensation are profoundly influenced by the choice of catalyst. Understanding the underlying mechanisms is crucial for controlling the reaction outcome and designing efficient synthetic processes.

Acid-Catalyzed Condensation

In acidic media, the reaction is initiated by the protonation of a this compound oxygen atom, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by a second this compound molecule.[5][6][7][8] This mechanism generally proceeds through a pentacoordinate silicon intermediate or transition state.[5]

The key steps in the acid-catalyzed mechanism are:

-

Protonation: A this compound group is protonated by an acid catalyst (H-A).

-

Nucleophilic Attack: A second, neutral this compound molecule attacks the protonated silicon center.

-

Deprotonation and Water Elimination: A molecule of water is eliminated, and the catalyst is regenerated.

The rate of acid-catalyzed condensation is influenced by the acidity of the silanols and the steric hindrance around the silicon atom.[5] Theoretical studies have highlighted the importance of hydrogen bond complexes in facilitating proton transfer and reducing the energy barrier of the reaction.[7][8]

Base-Catalyzed Condensation

Under basic conditions, the reaction proceeds via the deprotonation of a this compound to form a more nucleophilic silanolate anion.[5][6] This potent nucleophile then attacks a neutral this compound molecule.

The key steps in the base-catalyzed mechanism are:

-

Deprotonation: A this compound group is deprotonated by a base (B) to form a silanolate.

-

Nucleophilic Attack: The silanolate anion attacks the silicon atom of a neutral this compound molecule.

-

Hydroxide Elimination: A hydroxide ion is eliminated, which then deprotonates another this compound, regenerating the silanolate and propagating the reaction.

The base-catalyzed mechanism is generally considered to be an SN2-type displacement at the silicon center.[5] The reaction rate is sensitive to the concentration of the base and the nature of the substituents on the silicon atom.[2]

Quantitative Insights: Reaction Kinetics

The rate of this compound condensation is influenced by several factors, including pH, temperature, solvent, and the steric and electronic effects of the substituents on the silicon atom.[2][3][4] A summary of reported kinetic data is presented in the table below.

| Catalyst System | Silane/Silanol | Solvent | Rate Constant (k) | Reaction Order | Reference |

| Acid (HCl) | Phenyl his-(2-methoxyethoxy)this compound | Aqueous | Varies with pH | - | [2] |

| Base (OD⁻) | Alkylsilanetriol | Buffered aqueous | First order in deuteroxide, second order in triol | - | [5] |

| - | Organosilanetriol | - | Second order | - | [6] |

| - | Silicic acid | Biological/Geological | Third and fourth order | - | [6] |

| K₂CO₃ | Phenyltrimethoxysilane (PTMS) | THF | 2.87 ± 0.14 e⁻⁸ M⁻².³ s⁻¹ | - | [6] |

| K₂CO₃ | Propyl trimethoxy silane (PrTMS) | THF | 1.26 ± 0.11 e⁻⁸ M⁻².¹ s⁻¹ | - | [6] |

| K₂CO₃ | Methacryloxypropyltrimethoxysilane (MPTMS) | THF | 1.42 ± 0.11 e⁻⁸ M⁻¹.⁸ s⁻¹ | - | [6] |

| HCl | Tetraethoxysilane (TEOS) | Acidified water with ultrasound | 4.5 - 65 x 10⁻² M⁻¹ min⁻¹ | - | [6] |

| Ammonia | Tetraethoxysilane (TEOS) | Alkaline medium | 3.2 - 32 x 10³ s⁻¹ (average) | First order (assumed) | [6] |

Experimental Protocols for Studying this compound Condensation

Monitoring the progress of this compound condensation is crucial for understanding its kinetics and optimizing reaction conditions. Several analytical techniques can be employed for this purpose.

Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²⁹Si NMR spectroscopy are powerful tools for tracking the consumption of silanols and the formation of siloxanes.[9][10]

Detailed Methodology:

-

Sample Preparation: Prepare a solution of the silane precursor in a suitable deuterated solvent. For hydrolysis and condensation studies, a controlled amount of water and catalyst is added.

-

Data Acquisition: Acquire ¹H and ²⁹Si NMR spectra at regular time intervals.

-

Analysis:

-

In ¹H NMR, monitor the disappearance of the Si-OH proton signal (typically a broad singlet) and the appearance of signals corresponding to the water byproduct.[11][12]

-

In ²⁹Si NMR, observe the shift in the silicon resonance as the chemical environment changes from a this compound to a siloxane. This allows for the quantification of different silicon species (monomers, dimers, oligomers).[9]

-

Monitoring by Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy can be used to follow the changes in vibrational modes associated with Si-OH and Si-O-Si bonds.[10]

Detailed Methodology:

-

In Situ Monitoring: Utilize an in situ probe (e.g., ATR-FTIR or Raman probe) immersed in the reaction mixture.

-

Data Acquisition: Collect spectra continuously or at set time points throughout the reaction.

-

Analysis:

-

Monitor the decrease in the intensity of the broad O-H stretching band of the this compound group (around 3200-3700 cm⁻¹ in IR).

-

Observe the increase in the intensity of the Si-O-Si stretching band (typically around 1000-1100 cm⁻¹).

-

Visualizing the Mechanisms and Workflows

To further elucidate the complex processes involved in this compound condensation, the following diagrams illustrate the key reaction pathways and a typical experimental workflow.

Caption: Acid-Catalyzed this compound Condensation Mechanism.

Caption: Base-Catalyzed this compound Condensation Mechanism.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. | Semantic Scholar [semanticscholar.org]

- 4. Kinetics of the hydrolysis and condensation of organofunctional a...: Ingenta Connect [ingentaconnect.com]

- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

understanding silanol acidity and basicity compared to alcohols

An In-Depth Technical Guide to the Acidity and Basicity of Silanols Compared to Alcohols

Introduction

In the landscape of chemical functionalities, the hydroxyl group is ubiquitous, most famously as the defining feature of alcohols (C-O-H). Its silicon analogue, the silanol (Si-O-H), is fundamental to organosilicon chemistry and materials science, playing a crucial role in everything from silicone polymers to the surface chemistry of silica.[1][2] While structurally similar, the replacement of carbon with silicon imparts distinct electronic properties that significantly alter the acidity and basicity of the hydroxyl proton. This guide provides a detailed comparison of the acid-base properties of silanols and alcohols, presenting quantitative data, outlining experimental methodologies, and visualizing the core concepts for researchers, scientists, and professionals in drug development.

Acidity: A Tale of Two Atoms

A primary and often surprising difference between these two functional groups is their relative acidity. Silanols are consistently more acidic than their corresponding alcohol counterparts.[3] This increased acidity is evident in their lower pKa values.

Quantitative Comparison of Acidity

The acid dissociation constant (pKa) provides a direct measure of a compound's acidity in a given solvent. A lower pKa value indicates a stronger acid. The table below summarizes the pKa values for several representative silanols and alcohols.

| Compound | Structure | pKa | Reference(s) |

| Silanols | |||

| Triethylthis compound | (CH₃CH₂)₃SiOH | 13.6 | [3] |

| Trimethylthis compound | (CH₃)₃SiOH | ~11 | [3] |

| (3-Chlorophenyl)dimethylthis compound | (3-ClC₆H₄)Si(CH₃)₂OH | 11 | [3] |

| Diphenylsilanediol | (C₆H₅)₂Si(OH)₂ | ~10 | [2] |

| Surface Silanols (Silica) | ≡SiOH | 4.5 - 8.5 | [4][5] |

| Alcohols | |||

| tert-Butyl alcohol | (CH₃)₃COH | 19 | [3] |

| Ethanol | CH₃CH₂OH | 16 | [6] |

| Methanol | CH₃OH | 15.5 | [7] |

| Phenol | C₆H₅OH | 10 | [6] |

| 2,2,2-Trifluoroethanol | CF₃CH₂OH | 12 | [6] |

Factors Influencing Acidity

The enhanced acidity of silanols can be attributed to several key factors that stabilize the resulting conjugate base (a siloxide or silanolate, Si-O⁻).

-

Electronic Effects : The stability of the conjugate base is the primary determinant of acidity.[8] While carbon is more electronegative than silicon (2.55 vs. 1.90), which would suggest alcohols should be more acidic, the silicon atom's ability to accommodate the negative charge on the oxygen is superior. This is often explained by the concept of d-orbital participation or π-bonding between the oxygen lone pairs and empty d-orbitals on the silicon atom. This delocalization stabilizes the siloxide anion, making the parent this compound more willing to donate its proton.[9] Furthermore, electron-withdrawing groups attached to the silicon atom (like phenyl or halogenated groups) further increase acidity through inductive effects, much like in alcohols.[3][6]

-

Steric and Solvation Effects : For alcohols, acidity in solution is significantly influenced by steric hindrance.[8][10] Bulky alkyl groups can impede the ability of solvent molecules to stabilize the alkoxide conjugate base, leading to decreased acidity.[10] This is why primary alcohols are typically more acidic than tertiary alcohols in solution.[8] While these effects also play a role for silanols, the dominant electronic stabilization often outweighs them. In the gas phase, where solvation effects are absent, the trend for alcohols can even reverse, with tertiary alcohols being more acidic due to the greater polarizability of the larger alkyl groups.[10][11]

-

Hydrogen Bonding : Silanols have a strong propensity to form hydrogen bonds, both with other this compound molecules and with other hydrogen-bonding species.[2][3] This tendency is a consequence of their higher acidity (making them good hydrogen bond donors) and relatively high basicity.[2] The strength of intermolecular hydrogen bonds between this compound molecules is decidedly stronger than those involving alcohols.[9]

Caption: Factors influencing the relative acidity of silanols and alcohols.

Basicity: A Closer Contest

Basicity refers to the ability of the hydroxyl oxygen to accept a proton. In this regard, silanols and alcohols exhibit more comparable behavior.

Comparing Basicity

Experimental studies, such as those measuring hydrogen bond formation with an acid like phenol, indicate that silanols are only slightly less basic than their analogous carbinols.[9] The fundamental process involves the protonation of the oxygen atom to form an oxonium-type ion.

Caption: Protonation of silanols and alcohols illustrating their basicity.

The slightly lower basicity of silanols can be rationalized by the same (p-d)π bonding that enhances their acidity. The partial delocalization of oxygen's lone pair electrons towards the silicon atom makes them slightly less available to accept an incoming proton compared to the lone pairs on an alcohol's oxygen.

Experimental Protocols for Acidity and Basicity Determination

A variety of methods can be employed to determine pKa values, including potentiometric titrations and solubility studies.[12][13] However, a powerful technique for comparing the relative hydrogen-bonding acidity and basicity is infrared (IR) spectroscopy.[9][14]

Detailed Methodology: IR Spectroscopic Determination of Relative Acidity

This method relies on measuring the shift in the O-H stretching frequency (ν_OH_) upon hydrogen bonding to a standard base. The magnitude of this shift (Δν) is approximately proportional to the enthalpy of hydrogen bond formation and thus serves as a direct measure of the hydroxyl group's acidity.[14]

Objective: To compare the relative acidity of a this compound and a corresponding alcohol by measuring the O-H stretching frequency shift upon hydrogen bonding with a base (e.g., diethyl ether).

Materials and Instruments:

-

This compound and alcohol samples of interest.

-

A standard base (e.g., diethyl ether, mesitylene).[14]

-

A non-polar solvent transparent in the O-H stretching region (e.g., carbon tetrachloride, CCl₄).

-

Fourier-Transform Infrared (FTIR) Spectrometer.

-

IR cells with appropriate path lengths (e.g., 3 mm and 10 mm) and NaCl or CaF₂ windows.[14]

Experimental Procedure:

-

Solution Preparation:

-

Prepare a dilute solution (e.g., 0.02 M) of the this compound in the non-polar solvent. This low concentration minimizes self-association of the this compound molecules.[14]

-

Prepare a second solution containing the same concentration of this compound (0.02 M) plus a concentration of the standard base (e.g., 0.25 M diethyl ether).[14]

-

Repeat the above steps for the alcohol to be compared.

-

Prepare a "blank" solution of just the base in the solvent at the same concentration used in the mixtures.

-

-

Spectral Acquisition:

-

Record the IR spectrum of the this compound-only solution in the O-H stretching region (~3200-3800 cm⁻¹). This will show a sharp "free" ν_OH_ band.

-

Record the IR spectrum of the this compound-base mixture. This spectrum will show the "free" ν_OH_ band and a new, broader band at a lower frequency corresponding to the hydrogen-bonded O-H stretch.

-

Record the spectrum of the "blank" base solution to identify any solvent or base absorptions in the region of interest.

-

-

Data Analysis:

-

Perform a point-by-point subtraction of the "blank" base spectrum from the this compound-base mixture spectrum to eliminate any interfering absorptions.[14]

-

Identify the peak maximum for the "free" O-H stretch (ν_free_) from the this compound-only spectrum.

-

Identify the peak maximum for the "hydrogen-bonded" O-H stretch (ν_bonded_) from the difference spectrum.

-

Calculate the frequency shift: Δν = ν_free_ - ν_bonded_.

-

Repeat the analysis for the alcohol. A larger Δν indicates a stronger hydrogen bond and, therefore, a more acidic hydroxyl proton.

-

References

- 1. grokipedia.com [grokipedia.com]

- 2. HYDROGEN BONDING TO SILANOLS [ch.ic.ac.uk]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.indiana.edu [chem.indiana.edu]

- 8. Acidity of Alcohols and Phenols: Acidity and Order of Acidity of Alcohols, Acidity of Phenol and Substituted Phenol, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 14. electronicsandbooks.com [electronicsandbooks.com]

role of silanols as intermediates in organic synthesis

An In-depth Technical Guide on the Role of Silanols as Intermediates in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silanols, chemical compounds featuring a silicon-hydroxyl (Si-OH) functional group, have emerged from being curiosities to indispensable intermediates in modern organic synthesis.[1][2] Their unique properties, including higher acidity compared to analogous alcohols and the ability to be readily converted into highly reactive silanolates, have positioned them as versatile tools for constructing complex molecular architectures.[2][3] This technical guide provides a comprehensive overview of the pivotal role of silanols as transient species in key synthetic transformations. It covers their in-situ generation and subsequent participation in cornerstone reactions such as the Fleming-Tamao oxidation, palladium-catalyzed cross-coupling reactions, and as directing groups in C-H functionalization. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to offer a practical resource for synthetic chemists.

Introduction: The Unique Chemistry of Silanols

A silanol is characterized by the Si-O-H connectivity, making it the silicon analogue of an alcohol.[2] Silanols are generally prepared through the hydrolysis of halosilanes, alkoxysilanes, or by the oxidation of hydrosilanes.[2][4][5][6] While stable, sterically hindered silanols can be isolated, they are most often generated in situ as transient intermediates in synthetic sequences.

Several key properties distinguish silanols from their carbon-based counterparts and underpin their utility:

-

Enhanced Acidity : Silanols are significantly more acidic than their corresponding alcohols. For example, the pKa of triethylthis compound (Et₃SiOH) is estimated to be 13.6, whereas tert-butyl alcohol has a pKa of approximately 19.[2] This increased acidity facilitates their deprotonation to form nucleophilic silanolates.

-

High Reactivity : The polar Si-OH bond makes silanols highly reactive, particularly in condensation reactions to form siloxane (Si-O-Si) bonds.[1] In synthesis, this reactivity is harnessed for controlled transformations.

-

Versatile Nucleophiles : As their conjugate bases (silanolates), they serve as powerful nucleophiles in a variety of cross-coupling reactions.[7][8]

-

Directing Group Capability : The hydroxyl group can act as a temporary, weakly coordinating directing group to guide transition metal catalysts for site-selective C-H bond functionalization.[9][10]

Silanols in Oxidation Chemistry: The Fleming-Tamao Oxidation

The Fleming-Tamao oxidation is a powerful and stereospecific method for converting a carbon-silicon (C-Si) bond into a carbon-oxygen (C-O) bond, effectively using a silyl group as a robust "masked hydroxyl group".[11][12][13] This transformation is invaluable in total synthesis, as the C-Si bond is stable to a wide range of reaction conditions that would not be tolerated by a free hydroxyl group.[11][12]

The reaction proceeds through a this compound intermediate. In the Fleming variant, a stable dimethylphenylsilyl group is first converted to a more reactive halosilane via electrophilic aromatic substitution.[11][13] This intermediate is then oxidized by a peroxy acid. The Tamao-Kumada protocol utilizes more reactive fluoro- or chlorosilanes from the outset, which are activated by a fluoride source.[11] In both pathways, the key mechanistic steps involve the formation of a silyl peroxide, a[1][14]-migration of an alkyl group from silicon to oxygen, and subsequent hydrolysis to yield the desired alcohol.[12][15]

Experimental Protocol: Fleming-Tamao Oxidation of a Phenylsilane

The following is a representative protocol for the oxidation of a carbon-silicon bond.[12]

-

A vial is charged with the organosilane substrate (1.0 eq) and a solution of peracetic acid (30% in aqueous acetic acid).

-

To this solution, mercury(II) acetate (Hg(OAc)₂, 2.0 eq) is added in a single portion.

-

The reaction is stirred for 45-60 minutes at 23 °C.

-

The reaction mixture is diluted with ethyl acetate (EtOAc) and poured into an ice-cold, stirred mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (1:4 v/v) to quench the reaction.

-

The aqueous layer is extracted with EtOAc and a mixture of CHCl₃/i-PrOH (3:1).

-

The combined organic extracts are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography to afford the desired alcohol.

Silanols in Cross-Coupling: The Hiyama-Denmark Reaction

Organosilanols and their conjugate bases, silanolates, are highly effective nucleophiles in palladium-catalyzed cross-coupling reactions.[7][16] This approach, often termed the Hiyama-Denmark coupling, provides a practical, low-toxicity alternative to traditional methods using organoboron (Suzuki) or organotin (Stille) reagents.[16][17] A key advantage is the development of fluoride-free activation methods, which rely on the in situ generation of a highly nucleophilic silanolate using a Brønsted base.[16][17]

The catalytic cycle begins with the oxidative addition of an organic electrophile (e.g., an aryl halide) to a Pd(0) catalyst. The crucial transmetalation step involves the transfer of the organic group from the silicon atom of the activated silanolate to the palladium center.[18][19] This step is mediated by the Si-O-Pd linkage.[17] The cycle is completed by reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.

Quantitative Data: Base-Mediated Cross-Coupling of Arylsilanols

The fluoride-free activation of silanols has been applied to a wide range of substrates with excellent results.

| Entry | Aryl Halide (R¹-X) | Aryl(dimethyl)this compound (R²-Si(Me)₂OH) | Base | Catalyst/Ligand | Yield (%) | Reference |

| 1 | 4-Iodoacetophenone | (4-Methoxyphenyl)dimethylthis compound | Cs₂CO₃ | Pd₂(dba)₃ / Ph₃As | 95 | [7] |

| 2 | 4-Bromobenzonitrile | (4-Methoxyphenyl)dimethylthis compound | Cs₂CO₃ | Pd₂(dba)₃ / dppb | 92 | [7] |

| 3 | 1-Iodonaphthalene | (Thiophen-2-yl)dimethylthis compound | NaH | Pd₂(dba)₃·CHCl₃ | 88 | [7] |

| 4 | Methyl 4-iodobenzoate | (Furan-2-yl)dimethylthis compound | NaH | Pd₂(dba)₃·CHCl₃ | 91 | [7] |

| 5 | 1-Iodo-4-nitrobenzene | (E)-Styrenyldimethylthis compound | KOSiMe₃ | [Pd(dba)₂] | 85 | [17] |

(dba = dibenzylideneacetone; dppb = 1,4-bis(diphenylphosphino)butane)

Experimental Protocol: Pd-Catalyzed Cross-Coupling of an Arylthis compound

The following is a general procedure for the base-mediated coupling of an aryl bromide with an arylthis compound.[7]

-

To an oven-dried flask are added the aryl bromide (1.0 eq), the aryldimethylthis compound (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

-

The flask is evacuated and backfilled with argon.

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and 1,4-bis(diphenylphosphino)butane (dppb, 4 mol%) are added, followed by anhydrous toluene.

-

The mixture is heated to 110 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a pad of celite.

-

The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield the biaryl product.

Silanols as Bifunctional Intermediates

Silanols can serve multiple roles within a single synthetic sequence, acting as both a directing group and a reactive handle. This bifunctionality streamlines complex syntheses by reducing the number of required steps.

Silanols as Directing Groups in C-H Functionalization

The hydroxyl moiety of a this compound can act as a weakly coordinating, anionic directing group for transition metal-catalyzed C-H functionalization.[9] This strategy allows for high regioselectivity, typically at the ortho position of an aromatic ring to which the this compound is tethered. A common workflow involves the temporary installation of a this compound-containing group onto a substrate (e.g., a phenol), followed by the directed C-H functionalization, and concluding with the facile removal of the silyl group to reveal the functionalized product.[9] This approach has been successfully applied to C-H alkenylation, oxygenation, and carboxylation reactions.[9]

Dual Role in Peptide Synthesis

In the field of peptide chemistry, silanols have been ingeniously employed as bifunctional groups for the late-stage modification of tyrosine (Tyr) residues.[14][20] A silyl group is first installed on the phenolic hydroxyl of tyrosine, where it serves as a protecting group (PG) compatible with solid-phase peptide synthesis (SPPS).[20][21] Subsequently, the same this compound moiety functions as a directing group (DG) to guide a palladium catalyst for the site-selective ortho-olefination of the tyrosine ring.[14][20] After the C-H functionalization is complete, the silyl group can be cleanly removed with a fluoride source like tetrabutylammonium fluoride (TBAF).[20] This strategy avoids a separate directing group installation step, enhancing synthetic efficiency.[20][21]

Applications in Drug Discovery and Development

The unique physicochemical properties of silanols and their precursors are increasingly being leveraged in medicinal chemistry and drug development.

-

Bioisosterism : Replacing a carbon atom with silicon (a "silicon switch") can modulate a drug candidate's metabolic stability, lipophilicity, and potency.[22][23] Silanols, being more acidic and potent hydrogen-bond donors than carbinols, can lead to improved biochemical potency by enhancing interactions with biological targets.[22][24]

-

Drug Delivery : The surfaces of mesoporous silica nanoparticles (MSNs) are rich in this compound groups.[25] These groups can be functionalized to covalently attach drug molecules, often via stimulus-responsive linkers, for targeted drug delivery systems.[25] Furthermore, silica surfaces with ultrahigh this compound densities have been shown to dramatically increase the solubility of poorly soluble drugs through a competitive adsorption-desorption mechanism with water.[26]

Conclusion

Silanols have transitioned from being simple hydrolysis products to playing a central and multifaceted role as key intermediates in organic synthesis. Their unique reactivity, acidity, and ability to engage in transition metal catalysis have enabled the development of novel and efficient synthetic methodologies. From serving as transient nucleophiles in cross-coupling reactions to acting as removable directing groups for precise C-H functionalization, silanols provide chemists with a powerful and versatile tool. As the demand for more efficient and selective synthetic routes grows, particularly in the fields of materials science and drug discovery, the strategic use of this compound intermediates is poised to become even more widespread.

References

- 1. What is the Uses of this compound: A Comprehensive Guide [cfsilicones.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Visible Light-Mediated Organoboron-Catalyzed Metal-Free Synthesis of Silanols from Silanes | MDPI [mdpi.com]

- 7. Organosilanols [sigmaaldrich.com]

- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 9. Silicon-Tethered Strategies for C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fleming-Tamao Oxidation [organic-chemistry.org]

- 12. Fleming-Tamao Oxidation | NROChemistry [nrochemistry.com]

- 13. Fleming–Tamao oxidation - Wikipedia [en.wikipedia.org]

- 14. This compound: a bifunctional group for peptide synthesis and late-stage functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Hiyama Coupling [organic-chemistry.org]

- 20. This compound: a bifunctional group for peptide synthesis and late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 23. Importance of Silicon Atom in the Drug Design Process -Journal of Integrative Natural Science | Korea Science [koreascience.kr]

- 24. tandfonline.com [tandfonline.com]

- 25. researchgate.net [researchgate.net]

- 26. Enhancing drug solubility through competitive adsorption on silica nanosurfaces with ultrahigh this compound densities - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Architecture of Silanol Hydrogen Bonding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Silanols (R₃SiOH), with their hydroxyl group bonded to a silicon atom, are fundamental structures in chemistry, materials science, and pharmacology. The inherent polarity of the Si-O-H group facilitates the formation of hydrogen bonds, which profoundly influence the physical and chemical properties of silanol-containing compounds, including their solubility, acidity, crystal packing, and interactions with biological targets. This technical guide provides an in-depth exploration of the hydrogen bonding in this compound structures, presenting quantitative data, detailed experimental protocols, and visualizations of the intricate networks they form.

Quantitative Analysis of this compound Hydrogen Bonds

The strength and geometry of hydrogen bonds in silanols can be characterized by various parameters obtained through spectroscopic and computational methods. A summary of key quantitative data is presented in Table 1.

| Parameter | Method | This compound Type / System | Typical Values | References |

| ¹H NMR Chemical Shift (δ) | Solid-State NMR | Isolated Silanols | ~2.0 ppm | [1] |

| Hydrogen-bonded Silanols | 3.8 - 7.8 ppm | [1][2][3] | ||

| ²⁹Si NMR Chemical Shift (δ) | Solid-State NMR | Q² (geminal) Si with H-bonds | ~-87 to -91 ppm | [1][2][3] |

| Q³ (single) Si with H-bonds | ~-98 ppm | [1][2][3] | ||

| O···O Distance | X-ray Crystallography, NMR Correlation | This compound-Water | ~2.8 Å | [1][2][3] |

| This compound-Silanol | 2.66 - 2.75 Å | [4] | ||

| O-H···N Distance | X-ray Crystallography | This compound-Amine | 2.73 - 2.82 Å | [4] |

| H···O Distance | Ab initio MD Simulations | Strong this compound-Silanol H-bonds | < 2.0 Å | [5] |

| Weak this compound-Silanol H-bonds | > 2.0 Å | [5] | ||

| FTIR Stretching Frequency (νOH) | FTIR Spectroscopy | Isolated Silanols | ~3740 cm⁻¹ | [6][7] |

| Weakly H-bonded Silanols | ~3670 cm⁻¹ | [7] | ||

| Moderately to Strongly H-bonded Silanols | 3000 - 3525 cm⁻¹ | [6][7] | ||

| Hydrogen Bond Energy (EHB) | Computational Chemistry | Disiloxane⋯this compound | -6.2 to -12.5 kJ/mol | [8][9] |

| This compound⋯this compound | -14.5 kJ/mol | [8][9] |

Experimental Protocols for Characterizing this compound Hydrogen Bonding

The elucidation of hydrogen bonding in this compound structures relies on a combination of spectroscopic and analytical techniques. Detailed methodologies for key experiments are outlined below.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful tool for probing the local environment of silicon and hydrogen atoms, providing insights into the nature and strength of hydrogen bonds.

Methodology:

-

Sample Preparation: this compound-containing samples are packed into a zirconia rotor. For studying interactions with water, samples may be hydrated to a controlled level.

-

Instrumentation: A high-field solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe is used.

-

¹H MAS NMR:

-

Acquire single-pulse ¹H MAS NMR spectra to identify different proton environments. Isolated this compound protons typically resonate around 2.0 ppm, while hydrogen-bonded protons are shifted downfield to 3.8-7.8 ppm.[1]

-

-

²⁹Si MAS and Cross-Polarization (CP)/MAS NMR:

-

Acquire single-pulse ²⁹Si MAS spectra with long relaxation delays for quantitative analysis of different silicon sites (e.g., Q², Q³).

-

Perform ²⁹Si CP/MAS experiments to enhance the signal of silicon atoms in proximity to protons. The contact time can be varied to probe the strength of the dipolar coupling, which is related to the Si-H distance.

-

-

²⁹Si{¹H} Heteronuclear Correlation (HetCor) NMR:

-

Data Analysis:

-

Correlate ¹H chemical shifts with O···O distances using established empirical correlations to estimate hydrogen bond lengths.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is highly sensitive to the vibrational modes of the O-H group and is widely used to distinguish between free and hydrogen-bonded silanols.

Methodology:

-

Sample Preparation: Samples can be prepared as self-supporting wafers for transmission measurements or analyzed using diffuse reflectance (DRIFTS) or attenuated total reflectance (ATR) techniques. The sample environment can be controlled (e.g., vacuum, temperature, gas atmosphere) to study the effect on hydrogen bonding.

-

Instrumentation: A standard FTIR spectrometer with a suitable detector (e.g., MCT) is used.

-

Spectral Acquisition:

-

Record spectra in the mid-infrared region (4000-400 cm⁻¹). The region of interest for this compound O-H stretching is typically 3800-3000 cm⁻¹.

-

A narrow band around 3740 cm⁻¹ is characteristic of isolated, non-hydrogen-bonded silanols.[6][7]

-

Broader bands at lower wavenumbers (3000-3600 cm⁻¹) indicate the presence of hydrogen-bonded silanols. The extent of the redshift correlates with the strength of the hydrogen bond.[6][7]

-

-

Data Analysis:

-

Deconvolution of the broad hydrogen-bonded O-H band can provide information on the distribution of different types of hydrogen bonds.

-

Difference spectroscopy can be used to study the perturbation of this compound groups upon adsorption of probe molecules.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides precise information on the atomic positions in a crystalline solid, allowing for the direct determination of hydrogen bond geometries.

Methodology:

-

Crystal Growth: High-quality single crystals of the this compound compound or its co-crystal with a hydrogen bond acceptor/donor are grown.

-

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions, including those of the hydrogen atoms involved in hydrogen bonding.

-

Data Analysis:

-

Measure key geometric parameters such as O···O, O···N, and H···O distances and O-H···O angles to precisely define the hydrogen bonding network.[4]

-

Visualization of this compound Hydrogen Bonding Networks

The following diagrams, generated using the DOT language, illustrate the fundamental hydrogen bonding motifs and experimental workflows associated with the study of silanols.

Caption: Common hydrogen bonding motifs in this compound structures.

Caption: Workflow for the characterization of this compound hydrogen bonding.

Caption: Classification of silanols based on hydrogen bonding.

Conclusion

The propensity of silanols to form hydrogen bonds is a defining feature of their chemistry. A multi-technique approach, combining solid-state NMR, FTIR spectroscopy, X-ray crystallography, and computational modeling, is essential for a comprehensive understanding of these interactions. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to investigate the intricate hydrogen bonding networks in this compound-containing systems, which is crucial for the rational design of new materials and therapeutic agents.

References

- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 2. researchgate.net [researchgate.net]

- 3. minsocam.org [minsocam.org]

- 4. HYDROGEN BONDING TO SILANOLS [ch.ic.ac.uk]

- 5. iris.unito.it [iris.unito.it]

- 6. researchgate.net [researchgate.net]

- 7. ris.utwente.nl [ris.utwente.nl]

- 8. connectsci.au [connectsci.au]

- 9. connectsci.au [connectsci.au]

An In-depth Technical Guide to Organosilanol Chemistry and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction to Organosilanols

Organosilanols are a class of organosilicon compounds that feature at least one hydroxyl (–OH) group directly bonded to a silicon atom.[1] As the silicon analogues of alcohols, they possess the general structure R(n)Si(OH)({4-n}), where 'R' represents an organic substituent. This structure imparts unique chemical properties that distinguish them from their carbon-based counterparts. Organosilanols are generally more acidic and more basic than corresponding alcohols, a characteristic that, along with their ability to form strong hydrogen-bonding networks, governs their reactivity and structural diversity.[1]

Organosilanols are classified based on the number of hydroxyl groups attached to the silicon center:

-

Organosilanols: Contain one hydroxyl group (e.g., trimethylsilanol).

-

Organosilanediols: Contain two hydroxyl groups (e.g., diphenylsilanediol).

-

Organosilanetriols: Contain three hydroxyl groups (e.g., phenylsilanetriol).[1]

These compounds serve as crucial intermediates in silicone chemistry, acting as precursors to siloxanes through condensation reactions.[2] Their unique reactivity also makes them valuable as building blocks in materials science, as powerful nucleophiles in organic synthesis, and as innovative scaffolds in medicinal chemistry.

Key Physicochemical Properties

The reactivity and utility of organosilanols are dictated by their distinct electronic and structural features. A key property is their acidity, which is significantly higher than that of analogous alcohols. For instance, the pKa of trimethylthis compound is approximately 11, making it considerably more acidic than tert-butanol (pKa ~19).[3] This enhanced acidity facilitates their deprotonation to form highly reactive silanolates.

Table 1: pKa Values of Representative Silanols

| Compound Name | Structure | pKa (in H₂O, unless noted) | Reference(s) |

|---|---|---|---|

| Trimethylthis compound | (CH₃)₃SiOH | ~11 | [3] |

| Diphenylsilanediol | (C₆H₅)₂Si(OH)₂ | 12.06 (Predicted) | |

| Surface Silanols (acidic sites) | ≡SiOH | 4.5 - 5.5 | |

| Surface Silanols (basic sites) | ≡SiOH | 8.5 - 9.9 | |

| {(F₃C)₃CO}₃SiOH | {(F₃C)₃CO}₃SiOH | 11.2 (Calculated in MeCN) | [4] |

Synthesis and Characterization

The primary methods for synthesizing organosilanols are the hydrolysis of organohalo- or organoalkoxysilanes and the oxidation of hydrosilanes. Careful control of reaction conditions is essential to prevent the self-condensation of the resulting silanols into siloxanes.

Key Synthetic Methodologies

Hydrolysis of Halosilanes: This is the most common route, where a chlorosilane is reacted with water. The reaction generates hydrochloric acid (HCl), which can catalyze the condensation of the this compound product. Therefore, an acid acceptor, such as a weak base like aniline or sodium bicarbonate, is typically used to neutralize the HCl as it forms.

Hydrolysis of Alkoxysilanes: Alkoxysilanes hydrolyze under acidic or basic conditions to yield silanols and the corresponding alcohol. This method can be advantageous for substrates sensitive to the harsh conditions of chlorosilane hydrolysis.

Oxidation of Hydrosilanes: A variety of oxidizing agents can convert the Si-H bond of a hydrosilane into a Si-OH group. This method is particularly useful for preparing silanols from precursors that are readily available via hydrosilylation reactions.

Experimental Protocols

Protocol 2.2.1: Synthesis of Diphenylsilanediol via Hydrolysis of Diphenyldichlorosilane

This protocol is adapted from the procedure described by Tatlock and Rochow.

-

Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser.

-

Reagents: To the flask, add a stirred suspension of sodium bicarbonate (e.g., 21 g, 0.25 mol) in 200 mL of diethyl ether.

-

Addition: Slowly add a solution of diphenyldichlorosilane (e.g., 25.3 g, 0.1 mol) in 50 mL of diethyl ether through the dropping funnel over 30 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours.

-

Workup: Filter the reaction mixture to remove sodium chloride and any unreacted sodium bicarbonate.

-

Isolation: Reduce the volume of the ethereal filtrate by rotary evaporation until precipitation of the product begins.

-

Purification: Cool the solution in an ice bath to complete crystallization. Collect the white, crystalline diphenylsilanediol by filtration, wash with a small amount of cold ether, and dry under vacuum. A typical yield is around 90-95%.

Characterization of Organosilanols

Standard spectroscopic techniques are used to confirm the structure and purity of organosilanols.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to identify the organic substituents and the Si-OH proton, which typically appears as a broad singlet whose chemical shift is sensitive to solvent and concentration.[5] ²⁹Si NMR provides direct information about the silicon environment.[6]

-

Infrared (IR) Spectroscopy: A sharp absorption band around 3690 cm⁻¹ is characteristic of the free O-H stretching vibration of the this compound group. Broader bands at lower frequencies indicate hydrogen bonding.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

Table 3: Spectroscopic Data for Organothis compound Characterization

| Technique | Functional Group | Characteristic Signal / Absorption | Reference(s) |

|---|---|---|---|

| ¹H NMR | Si-OH | Variable, broad singlet (depends on solvent/concentration) | [5] |

| ²⁹Si NMR | R₃Si OH | Chemical shift depends on substituents | [6] |

| IR Spectroscopy | Si-OH (free) | ~3690 cm⁻¹ (sharp) | |

| IR Spectroscopy | Si-OH (H-bonded) | 3200-3400 cm⁻¹ (broad) |

// Node Definitions Start [label="Starting Material\n(e.g., R₂SiCl₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Reagents\n(H₂O, Base, Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Hydrolysis Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Workup\n(Filtration, Extraction)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Crystallization / Chromatography)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Pure Organothis compound\n(R₂Si(OH)₂)", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"]; Charac [label="Characterization", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; NMR [label="NMR ('H, ¹³C, ²⁹Si)", fillcolor="#FFFFFF", fontcolor="#202124"]; IR [label="IR Spectroscopy", fillcolor="#FFFFFF", fontcolor="#202124"]; MS [label="Mass Spectrometry", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Reaction; Reagents -> Reaction; Reaction -> Workup [label="Crude Product"]; Workup -> Purification; Purification -> Product; Product -> Charac [style=dashed]; Charac -> {NMR, IR, MS} [style=dashed, arrowhead=none]; }

Caption: General experimental workflow for organothis compound synthesis.Applications in Organic Synthesis

Organosilanols are versatile reagents in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.

Hiyama Cross-Coupling

The Hiyama coupling is a carbon-carbon bond-forming reaction between an organosilane and an organic halide.[6] A key advantage of using organosilanols (or their silanolate salts) is that the reaction can proceed under milder, fluoride-free conditions, circumventing a major limitation of traditional Hiyama couplings that use organoalkoxysilanes. This approach, often termed the Hiyama-Denmark coupling, relies on activation with a Brønsted base to generate a reactive silanolate in situ.

The following diagram illustrates the catalytic cycle for the base-activated Hiyama-Denmark cross-coupling reaction.

// Nodes pd0 [label="Pd(0)L₂", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"]; pd_complex [label="R¹-Pd(II)-X L₂", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"]; silanolate_complex [label="[R²Si(R)₂O-Pd(II)-R¹ L₂]", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for labels reductive_elim [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"]; transmetal [label="Transmetalation", shape=plaintext, fontcolor="#5F6368"]; oxidative_add [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"];

// Edges pd0 -> pd_complex [label="R¹-X"]; pd_complex -> silanolate_complex [label="R²Si(R)₂O⁻ M⁺"]; silanolate_complex -> pd0 [label="R¹-R²"];

// Position labels pd_complex -> oxidative_add [style=invis, len=0.5]; silanolate_complex -> transmetal [style=invis, len=0.5]; pd0 -> reductive_elim [style=invis, len=0.5];

// Styling pd0 [fillcolor="#FBBC05", fontcolor="#202124"]; pd_complex [fillcolor="#4285F4", fontcolor="#FFFFFF"]; silanolate_complex [fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

Caption: Catalytic cycle of the Hiyama-Denmark cross-coupling.Protocol and Quantitative Data

Protocol 3.2.1: General Procedure for Pd-Catalyzed Cross-Coupling of (4-Methoxyphenyl)dimethylthis compound

This protocol is representative of conditions used for Hiyama-Denmark couplings.

-

Setup: To an oven-dried vial equipped with a stir bar, add the aryl halide (1.0 mmol), (4-methoxyphenyl)dimethylthis compound (1.2 mmol), and cesium carbonate (2.0 mmol).

-

Catalyst/Ligand: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., PPh₃, 4 mol%).

-

Solvent: Add anhydrous dioxane (5 mL) via syringe.

-

Reaction: Seal the vial and heat the mixture at 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the biaryl product.

The efficiency of this reaction is demonstrated in the table below, summarizing yields for various aryl halides.

Table 2: Hiyama Cross-Coupling of (4-Methoxyphenyl)dimethylthis compound with Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Ligand/Additive | Base | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Iodoanisole | Pd₂(dba)₃ (1) | Ph₃As | Cs₂CO₃ | 95 |

| 2 | 4-Bromoanisole | Pd(OAc)₂ (2) | dppb | Cs₂CO₃ | 88 |

| 3 | 1-Iodonaphthalene | Pd₂(dba)₃ (1) | Ph₃As | Cs₂CO₃ | 92 |

| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | dppb | Cs₂CO₃ | 75 |

| 5 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | dppb | Cs₂CO₃ | 91 |

Data compiled from representative literature procedures. Yields are for isolated products.

Applications in Drug Development and Materials Science

The unique properties of organosilanols make them attractive for applications ranging from advanced polymers to therapeutic agents.

Materials Science

In materials science, organosilanols are used as surface modifiers and coupling agents to enhance adhesion between organic polymers and inorganic substrates like glass or metal.[7] They are also key precursors for silicone resins. For example, diphenylsilanediol can be incorporated into epoxy resins to improve properties such as salt spray resistance, a critical attribute for protective coatings.[4] The hydroxyl groups of the silanediol react with the epoxy polymer backbone, introducing stable Si-O-C linkages.[4]

Drug Development and Medicinal Chemistry

The substitution of a carbon atom with silicon (a "sila-substitution") can modulate a drug's pharmacological profile. Silanols (R₃SiOH) can act as bioisosteres of carbinols (R₃COH), offering altered lipophilicity, metabolic stability, and hydrogen bonding capabilities.[8]

Silanediols as Transition-State Analogues: Of particular importance is the use of silanediols as stable mimics of the tetrahedral transition state formed during peptide bond hydrolysis by proteases.[9] Enzymes like HIV protease and angiotensin-converting enzyme (ACE) work by stabilizing this transient, hydrated intermediate. A silanediol can effectively mimic the geometry and hydrogen bonding pattern of this state, leading to potent and specific enzyme inhibition.[9][10]

The diagram below illustrates this concept, showing how a silanediol inhibitor mimics the tetrahedral intermediate of peptide hydrolysis within a protease active site.

// Explanatory connection TransitionState -> Silanediol [style=dashed, constraint=false, label="Mimicked by", color="#5F6368", fontcolor="#202124"]; }

Caption: Silanediols act as stable mimics of the protease transition state.Protocol 4.2.1: General In Vitro Assay for Protease Inhibition (e.g., Cathepsin B)

This protocol outlines a general method for determining the inhibitory constant (IC₅₀) of a compound against a protease using a fluorogenic substrate.

-

Reagents: Prepare assay buffer (e.g., 40 mM citrate phosphate, 1 mM EDTA, 5 mM DTT, pH 5.5). Prepare stock solutions of the protease (e.g., human Cathepsin B), a fluorogenic substrate (e.g., Z-Arg-Arg-AMC), and the silanediol inhibitor in DMSO.

-

Assay Plate Preparation: In a 96-well microplate, add the assay buffer. Add serial dilutions of the inhibitor to the wells. Include control wells with DMSO only (no inhibitor) and wells without enzyme (background).

-

Enzyme Addition: Add the protease solution to all wells except the background controls and mix. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the reaction.

-

Measurement: Immediately place the plate in a fluorescence plate reader. Measure the rate of increase in fluorescence (e.g., Excitation: 380 nm, Emission: 460 nm) over 10-15 minutes.

-

Data Analysis: Subtract the background fluorescence rate. Plot the initial reaction rates against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[11][12]

While extensive tables of IC₅₀ values for silanediol inhibitors are specific to proprietary drug discovery programs, published research confirms their high potency. For example, complex silanediols have been shown to inhibit angiotensin-converting enzyme (ACE) at nanomolar concentrations.[9]

Conclusion and Future Outlook

Organothis compound chemistry is a mature yet continually evolving field. The fundamental reactivity of the Si-OH group provides a powerful platform for innovation across multiple scientific disciplines. In organic synthesis, the development of milder, base-activated cross-coupling reactions has solidified the role of organosilanols as practical and less toxic alternatives to traditional organometallic reagents. In materials science, their ability to bridge organic and inorganic domains continues to drive the creation of advanced composites and functional coatings. For drug development professionals, the concept of silanediols and silanetriols as transition-state analogues presents a compelling strategy for designing potent and selective enzyme inhibitors. Future research will likely focus on developing novel catalytic methods for asymmetric this compound synthesis, expanding their application in stereoselective reactions, and further exploring the therapeutic potential of sila-substituted bioactive molecules.

References

- 1. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy Trimethylthis compound | 1066-40-6 [smolecule.com]

- 3. Trimethylthis compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29 Si Nuclear Magnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. Silanediols: A New Class of Potent Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Related Grants | Paper Digest [paperdigest.org]

- 11. Cathepsin B Inhibitors: Combining Dipeptide Nitriles with an Occluding Loop Recognition Element by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]

theoretical studies of silanol structure and reactivity

An In-depth Technical Guide to the Theoretical S.tudies of Silanol Structure and Reactivity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Silanols, chemical compounds containing a silicon-hydroxyl (Si-OH) functional group, are of paramount importance across diverse scientific and industrial domains. They are fundamental to the chemistry of silicones, serve as key intermediates in sol-gel processes, and define the surface chemistry of silica and silicate minerals.[1][2] The reactivity of the this compound group, particularly its capacity for hydrogen bonding and condensation, governs the behavior of silica-based materials in applications ranging from chromatography and catalysis to drug delivery systems and biomedical devices.[3]

Theoretical and computational chemistry provides an indispensable lens through which to investigate the intricate details of this compound structure and reactivity at a molecular level.[4] Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, allow for the precise determination of geometric parameters, vibrational frequencies, and reaction energetics that are often challenging to measure experimentally.[5][6] These computational approaches enable the exploration of reaction mechanisms, the prediction of acidity, and the simulation of complex interfacial phenomena, such as the interaction of silanols with water and other molecules.[7][8][9] This technical guide offers a comprehensive overview of the theoretical studies that have illuminated the fundamental principles of this compound chemistry, with a focus on structure, reactivity, and the computational methodologies employed.

Theoretical Understanding of this compound Structure

The structure of the this compound group dictates its chemical behavior. Theoretical studies have been instrumental in defining its geometric parameters, vibrational characteristics, and the nature of its interactions, particularly hydrogen bonding.

Molecular Geometry